(4E)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,2,6-triphenyl-1,4-dihydropyridazin-3(2H)-one
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Overview
Description
The compound (4E)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,2,6-triphenyl-1,4-dihydropyridazin-3(2H)-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrazole ring fused with a pyridazine ring, both of which are known for their biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,2,6-triphenyl-1,4-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: This step involves the reaction of a β-diketone with hydrazine hydrate to form the pyrazole ring.
Formation of the Pyridazine Ring: The pyrazole derivative is then reacted with a suitable dicarbonyl compound under acidic or basic conditions to form the pyridazine ring.
Final Coupling Reaction: The final step involves the coupling of the pyrazole-pyridazine intermediate with triphenylphosphine and an appropriate aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the pyrazole and pyridazine rings, which are known to interact with various biological targets.
Medicine
In medicine, derivatives of this compound could potentially be developed as therapeutic agents for treating diseases such as cancer, inflammation, and infections, given the bioactivity of similar structures.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4E)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,2,6-triphenyl-1,4-dihydropyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and pyridazine rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **(4E)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,2,6-triphenyl-1,4-dihydropyridazin-3(2H)-one
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C33H27N5O2 |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
4-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-1,2,6-triphenylpyridazin-3-one |
InChI |
InChI=1S/C33H27N5O2/c1-24-31(33(40)37(35(24)2)27-19-11-5-12-20-27)34-29-23-30(25-15-7-3-8-16-25)36(26-17-9-4-10-18-26)38(32(29)39)28-21-13-6-14-22-28/h3-23H,1-2H3 |
InChI Key |
FCKPOFODTWIKGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3C=C(N(N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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